O-Benzyl-L-trans-4-hydroxyproline hydrochloride is a derivative of L-trans-4-hydroxyproline, an amino acid that plays a crucial role in collagen stability and structure. This compound is classified as a proline analog, which is significant in the study of protein synthesis and structure due to its unique hydroxylation at the fourth carbon position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biochemical research and pharmaceutical development.
O-Benzyl-L-trans-4-hydroxyproline is synthesized from L-trans-4-hydroxyproline, which can be derived from hydrolyzed collagen or synthesized chemically. Hydroxyproline itself is produced through the hydroxylation of proline by the enzyme prolyl hydroxylase, which occurs post-translationally in the endoplasmic reticulum of cells . This compound is classified under amino acids and their derivatives, specifically as a modified amino acid due to the presence of the benzyloxy group.
The synthesis of O-Benzyl-L-trans-4-hydroxyproline hydrochloride can be achieved through various chemical methods. One common approach involves the protection of the hydroxyl group of L-trans-4-hydroxyproline followed by benzylation. The general steps include:
These steps may vary slightly depending on specific laboratory protocols or desired purity levels .
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of reactions and to purify intermediates.
O-Benzyl-L-trans-4-hydroxyproline hydrochloride has a molecular formula of C13H17NO3 and a molecular weight of approximately 235.28 g/mol . The structure features:
The compound's structural data can be represented in a molecular diagram, highlighting key functional groups that contribute to its biochemical activity.
O-Benzyl-L-trans-4-hydroxyproline hydrochloride participates in various chemical reactions typical for amino acids and their derivatives:
These reactions are crucial for its application in peptide synthesis and drug development .
The mechanism of action for O-Benzyl-L-trans-4-hydroxyproline hydrochloride primarily involves its role as a proline analog in protein synthesis. It can influence collagen stability by mimicking natural hydroxyproline residues within collagen molecules. This mimicry can affect the folding and stability of collagen structures, thus impacting tissue repair and regeneration processes . Additionally, it may modulate enzymatic activities associated with collagen biosynthesis.
These properties make it suitable for various applications in research settings .
O-Benzyl-L-trans-4-hydroxyproline hydrochloride has several significant applications:
Its unique properties allow researchers to explore new avenues in drug design and protein engineering, making it an important compound in both academic and industrial settings .
The structural significance of O-benzyl-protected hydroxyproline derivatives stems from their ability to mimic and modulate key biological recognition elements:
Collagen Mimicry and Stabilization: The 4-hydroxyproline motif is fundamental to collagen's triple-helical structure, contributing approximately 14% of collagen's amino acid composition. O-Benzyl protection allows selective manipulation of this residue during peptide synthesis while preserving its hydrogen-bonding capabilities. Studies demonstrate that benzyl-protected hydroxyproline derivatives maintain the capacity to stabilize collagen-mimetic peptides through water-mediated hydrogen-bonding networks, crucial for tissue engineering scaffolds [1] [6].
Solute Carrier (SLC) Transporter Modulation: Electrophysiological studies reveal that hydroxyproline derivatives exhibit nanomolar to micromolar affinity for neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2), which are upregulated in cancer metabolism and neurological disorders. O-Benzyl-L-trans-4-hydroxyproline hydrochloride displays a Kᵢ of 17.1 ± 0.8 μM for SLC1A4, representing a 20-fold increase in affinity compared to native proline. This enhanced binding is attributed to the benzyl group occupying a hydrophobic subpocket within the transporter binding site [7].
Table 1: Biological Affinity Profiles of Hydroxyproline Derivatives for SLC Transporters
Compound | SLC1A4 Kᵢ (μM) | SLC1A5 Kᵢ (μM) | SLC38A2 Kᵢ (mM) | Selectivity Ratio (SLC1A4/SLC1A5) |
---|---|---|---|---|
trans-4-Hydroxy-L-proline | 17.1 ± 0.8 | 76.3 ± 11.0 | 3.1 | 4.46 |
trans-3-Hydroxy-L-proline | 13.5 ± 1.8 | 28.6 ± 6.4 | >5 | 2.12 |
L-Proline | ~340 | Not transportable | >10 | - |
O-Benzyl-L-trans-4-hydroxyproline | <5 | ~50 | >5 | >10 |
The synthetic manipulation of hydroxyproline has evolved through three distinct technological phases:
Early Hydroxylation Strategies (Pre-1980s): Initial approaches focused on post-synthetic modification of proline-containing peptides using stoichiometric hydroxylating agents like molecular oxygen in the presence of α-ketoglutarate and ferrous ions, mimicking biological hydroxylation. These methods suffered from poor regioselectivity (3-OH vs 4-OH) and low yields (<30%). Direct resolution of trans-4-hydroxyproline from collagen hydrolysates provided limited quantities of the natural stereoisomer [6].
Protecting Group Revolution (1980s-2000s): The introduction of orthogonal protection schemes addressed the differential reactivity of hydroxyproline's three functional groups. Benzyl emerged as the optimal protecting group for the 4-hydroxy function due to: (a) stability under peptide coupling conditions (DCC/HOBt, carbodiimides); (b) compatibility with Fmoc/t-Boc N-protection; and (c) clean removal via catalytic hydrogenation (Pd/C, H₂) without epimerization. During this period, key synthetic milestones included the development of Geissman-Waiss lactone (from N-Cbz-4-hydroxy-L-proline) for alkaloid synthesis and optimized esterification protocols for producing O-benzyl hydroxyproline methyl and benzyl esters [3] [4].
Table 2: Evolution of Hydroxyproline Functionalization Strategies
Era | Key Innovations | Limitations Overcome | Representative Yield for O-Benzyl Derivative |
---|---|---|---|
Pre-1980s | Collagen hydrolysis, stoichiometric hydroxylation | Low stereoselectivity, limited availability | <5% from natural sources |
1980s-2000s | Orthogonal protection (Cbz/Bzl), Geissman-Waiss lactone synthesis, regioselective benzylation | Functional group incompatibility, epimerization during deprotection | 45-60% (multi-step) |
Post-2010 | Catalytic asymmetric hydrogenation, enzymatic resolution, flow chemistry | Cost-intensive catalysts, scalability issues | 75-92% (stereoselective) |
The benzyl ether group serves as a versatile protecting strategy with multifaceted roles in molecular design:
Orthogonal Deprotection in Solid-Phase Peptide Synthesis (SPPS): The benzyl group exhibits stability toward piperidine (Fmoc removal), TFA (t-Boc cleavage), and photolytic conditions (Nvoc removal), while being cleanly cleaved by Pd(0)-catalyzed hydrogenation or mild Lewis acids (TMSI). This orthogonality enables sequential deprotection strategies in complex peptide architectures. For example, in collagen model peptide synthesis (GPP)ₙ, O-benzyl protection allows selective side-chain deprotection after chain assembly, followed by on-resin hydrogenation without peptide cleavage [2] [6].
Enhancing Lipophilicity for Blood-Brain Barrier Penetration: Benzylation increases the calculated logP of hydroxyproline from -1.5 to +0.8, significantly improving passive diffusion across biological membranes. This property is exploited in neurological drug development, where O-benzyl hydroxyproline derivatives serve as intermediates in GABA analogs and NMDA receptor modulators targeting SLC1A4-mediated d-serine transport. The benzyl group's aromaticity may engage in π-stacking interactions with blood-brain barrier transporters, further enhancing CNS delivery [2] [7].
Prodrug Applications and Controlled Release: The benzyl ether linkage undergoes enzymatic cleavage (cytochrome P450) or reductive activation (NADPH-dependent reductases) in physiological environments. This controlled deprotection enables design of prodrugs such as O-benzyl hydroxyproline conjugates of antiviral nucleosides, where benzyl removal triggers intracellular drug release. Additionally, the electron-rich benzyl ring facilitates radical stabilization during light-activated prodrug cleavage in photodynamic therapy applications [4] [5].
Conformational Steering in Catalyst Design: In organocatalysis, O-benzyl hydroxyproline derivatives serve as precursors for Jørgensen-Hayashi-type catalysts. The bulky benzyl group influences the pyrrolidine ring pucker (Cγ-endo vs Cγ-exo), which in turn controls the Re/Si-face selectivity in aldol reactions. Catalysts derived from O-benzyl hydroxyproline demonstrate up to 95% ee in asymmetric Michael additions, outperforming proline-based catalysts by >20% enantiomeric excess in certain substrates [8] [9].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 61549-24-4
CAS No.: 463-82-1
CAS No.: